molecular formula C11H10I2N2O B12790899 2,3-Bis(iodomethyl)-6-methoxyquinoxaline CAS No. 32602-08-7

2,3-Bis(iodomethyl)-6-methoxyquinoxaline

Cat. No.: B12790899
CAS No.: 32602-08-7
M. Wt: 440.02 g/mol
InChI Key: LILYPRLZBGZTJF-UHFFFAOYSA-N
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Description

2,3-Bis(iodomethyl)-6-methoxyquinoxaline is a quinoxaline derivative characterized by the presence of iodomethyl groups at the 2 and 3 positions and a methoxy group at the 6 position. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(iodomethyl)-6-methoxyquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the reaction of 2,3-bis(hydroxymethyl)-6-methoxyquinoxaline with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(iodomethyl)-6-methoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Bis(iodomethyl)-6-methoxyquinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of antimicrobial coatings and materials

Mechanism of Action

The mechanism of action of 2,3-Bis(iodomethyl)-6-methoxyquinoxaline involves its interaction with cellular components. The iodomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This compound can also induce oxidative stress by generating reactive oxygen species, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(bromomethyl)-6-methoxyquinoxaline
  • 2,3-Bis(chloromethyl)-6-methoxyquinoxaline
  • 2,3-Bis(fluoromethyl)-6-methoxyquinoxaline

Uniqueness

2,3-Bis(iodomethyl)-6-methoxyquinoxaline is unique due to the presence of iodomethyl groups, which confer higher reactivity compared to other halomethyl derivatives. This increased reactivity enhances its potential as an antimicrobial and anticancer agent .

Properties

CAS No.

32602-08-7

Molecular Formula

C11H10I2N2O

Molecular Weight

440.02 g/mol

IUPAC Name

2,3-bis(iodomethyl)-6-methoxyquinoxaline

InChI

InChI=1S/C11H10I2N2O/c1-16-7-2-3-8-9(4-7)15-11(6-13)10(5-12)14-8/h2-4H,5-6H2,1H3

InChI Key

LILYPRLZBGZTJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)CI)CI

Origin of Product

United States

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